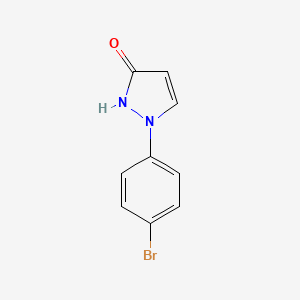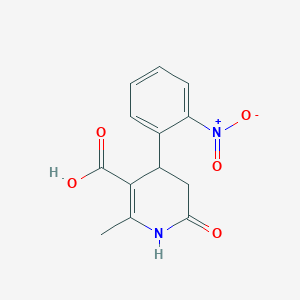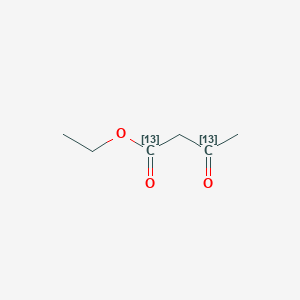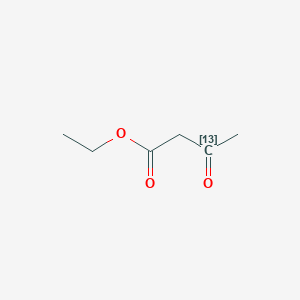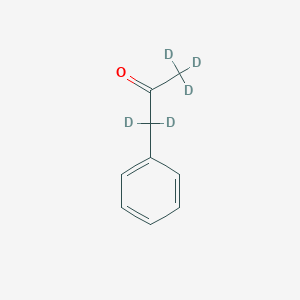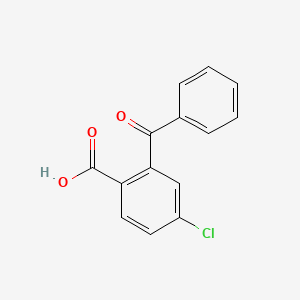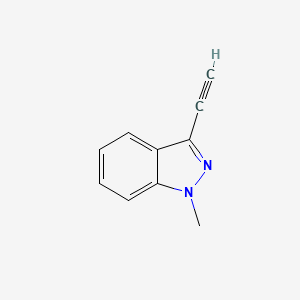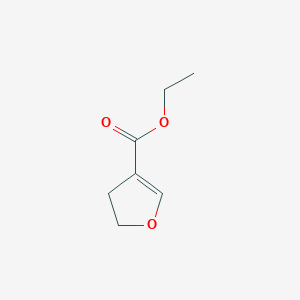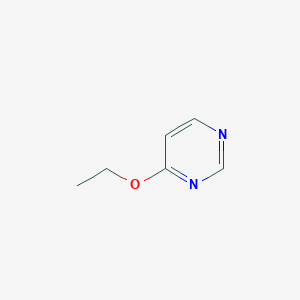![molecular formula C7H5ClN2O2S B1625759 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid CAS No. 61984-80-3](/img/structure/B1625759.png)
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid is a chemical compound with the molecular formula C7H6O2N2Cl2S1 It is a derivative of imidazo[2,1-b][1,3]thiazole, a fused heterocyclic compound known for its wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with chloroacetic acid in the presence of a suitable base, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like ethanol or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biochemical pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Levamisole: A well-known imidazothiazole derivative used as an immunomodulator and anthelmintic agent.
2-(Imidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethan-1-amine hydrochloride:
Uniqueness
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid is unique due to its specific chloro and acetic acid substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for research and development.
Propiedades
Número CAS |
61984-80-3 |
|---|---|
Fórmula molecular |
C7H5ClN2O2S |
Peso molecular |
216.65 g/mol |
Nombre IUPAC |
2-(2-chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid |
InChI |
InChI=1S/C7H5ClN2O2S/c8-5-3-10-2-4(1-6(11)12)9-7(10)13-5/h2-3H,1H2,(H,11,12) |
Clave InChI |
SRNJGYWMFKXAGT-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2N1C=C(S2)Cl)CC(=O)O |
SMILES canónico |
C1=C(N=C2N1C=C(S2)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol](/img/structure/B1625677.png)
